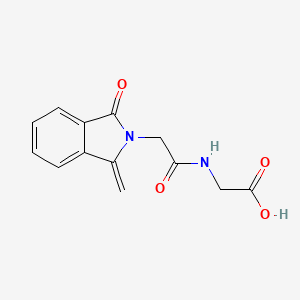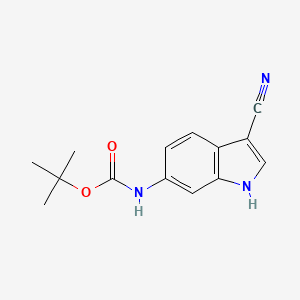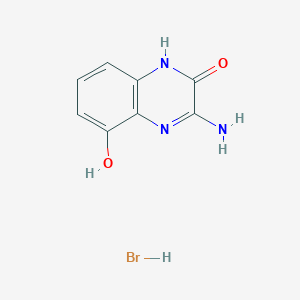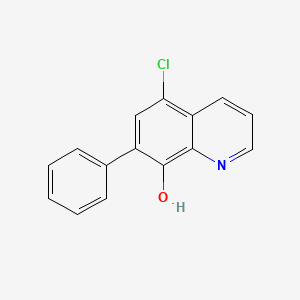
2-(2-(1-Methylene-3-oxoisoindolin-2-yl)acetamido)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(1-Methylene-3-oxoisoindolin-2-yl)acetamido)acetic acid is a complex organic compound that belongs to the class of isoindolinone derivatives. Isoindolinones are important heterocyclic compounds found in various natural products and synthetic biologically active compounds . This compound features a γ-lactam fused with a benzene ring, making it a significant molecule in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(1-Methylene-3-oxoisoindolin-2-yl)acetamido)acetic acid can be achieved through a series of chemical reactions involving the formation of the isoindolinone core. One common method involves the reaction of 2-acetylbenzonitrile with dimethyl malonate, followed by decarboxylation under Krapcho reaction conditions . The reaction typically requires the use of lithium chloride and water in dimethyl sulfoxide (DMSO) at elevated temperatures (around 130°C) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce the compound efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(1-Methylene-3-oxoisoindolin-2-yl)acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced isoindolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindolinone derivatives, which can exhibit different biological and chemical properties
Wissenschaftliche Forschungsanwendungen
2-(2-(1-Methylene-3-oxoisoindolin-2-yl)acetamido)acetic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Wirkmechanismus
The mechanism of action of 2-(2-(1-Methylene-3-oxoisoindolin-2-yl)acetamido)acetic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound’s isoindolinone core allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate: A similar compound with a methyl group instead of the methylene group.
Indole derivatives: Compounds with an indole nucleus that exhibit similar biological activities.
Uniqueness
2-(2-(1-Methylene-3-oxoisoindolin-2-yl)acetamido)acetic acid is unique due to its specific structural features, such as the methylene group and the acetamido moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
62100-35-0 |
|---|---|
Molekularformel |
C13H12N2O4 |
Molekulargewicht |
260.24 g/mol |
IUPAC-Name |
2-[[2-(1-methylidene-3-oxoisoindol-2-yl)acetyl]amino]acetic acid |
InChI |
InChI=1S/C13H12N2O4/c1-8-9-4-2-3-5-10(9)13(19)15(8)7-11(16)14-6-12(17)18/h2-5H,1,6-7H2,(H,14,16)(H,17,18) |
InChI-Schlüssel |
ZQTOPLZBDZTTIH-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C2=CC=CC=C2C(=O)N1CC(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(3-Amino-2,6-dimethyl-4-pyridinyl)amino]phenyl}ethanol](/img/structure/B11860429.png)
![2-(1,4-Diazepan-1-yl)-6-fluorobenzo[d]thiazole](/img/structure/B11860435.png)


![4-amino-6-bromo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11860456.png)


![tert-butyl 3-[(Z)-3-ethoxy-3-oxoprop-1-enyl]azetidine-1-carboxylate](/img/structure/B11860472.png)





